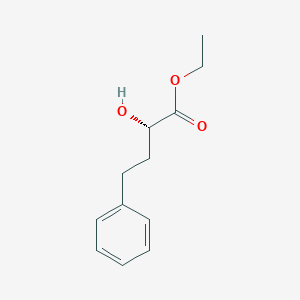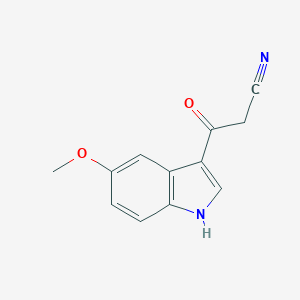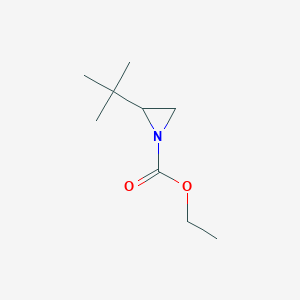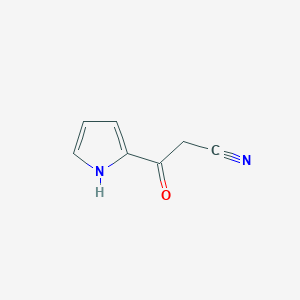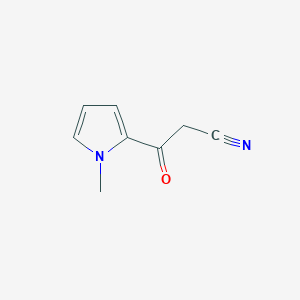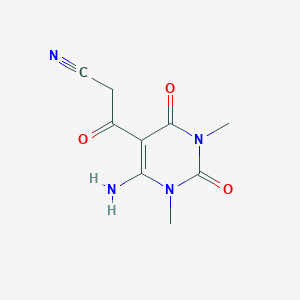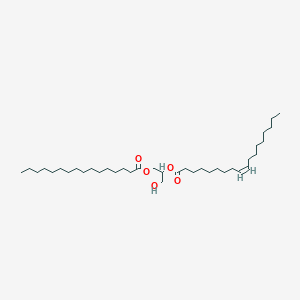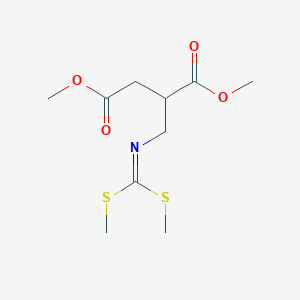
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate, also known as DDC, is a chemical compound that has been widely used in scientific research for its unique properties. DDC is a potent inhibitor of the enzyme aldehyde dehydrogenase, which plays a crucial role in the metabolism of alcohol and other toxic substances in the body. In
作用机制
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate works by binding to the active site of aldehyde dehydrogenase, preventing it from carrying out its normal function. This leads to an accumulation of toxic substances in the body, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate depend on the specific toxic substance being studied. In general, Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate can lead to an accumulation of toxic metabolites in the body, which can cause liver damage, neurological damage, and other adverse effects.
实验室实验的优点和局限性
One advantage of using Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate in lab experiments is that it is a potent and specific inhibitor of aldehyde dehydrogenase. This makes it a valuable tool for studying the effects of toxic substances on the body. However, Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate also has some limitations. For example, it can be toxic to cells at high concentrations, which can limit its use in some experiments.
未来方向
There are many potential future directions for research on Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate. One area of interest is the development of new compounds that are more potent and specific inhibitors of aldehyde dehydrogenase. Another area of interest is the use of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate in combination with other drugs to enhance their effectiveness. Additionally, there is a need for further research on the biochemical and physiological effects of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate and its potential applications in the treatment of diseases.
合成方法
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate can be synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 2,3-dimethoxycarbonylpropylamine with carbon disulfide to form 2,3-dimethoxycarbonylpropyl dithiocarbamate. This compound is then reacted with methyl iodide to form Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate.
科学研究应用
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate has been widely used in scientific research as an inhibitor of aldehyde dehydrogenase. This enzyme plays a crucial role in the metabolism of alcohol and other toxic substances in the body. By inhibiting aldehyde dehydrogenase, Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate can increase the toxicity of these substances, making it a valuable tool for studying their effects on the body.
属性
CAS 编号 |
106762-11-2 |
|---|---|
产品名称 |
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate |
分子式 |
C10H17NO4S2 |
分子量 |
279.4 g/mol |
IUPAC 名称 |
dimethyl 2-[[bis(methylsulfanyl)methylideneamino]methyl]butanedioate |
InChI |
InChI=1S/C10H17NO4S2/c1-14-8(12)5-7(9(13)15-2)6-11-10(16-3)17-4/h7H,5-6H2,1-4H3 |
InChI 键 |
HHMRUUQKFGMVBD-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(CN=C(SC)SC)C(=O)OC |
规范 SMILES |
COC(=O)CC(CN=C(SC)SC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)
